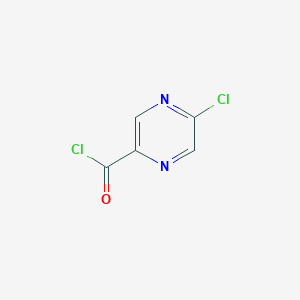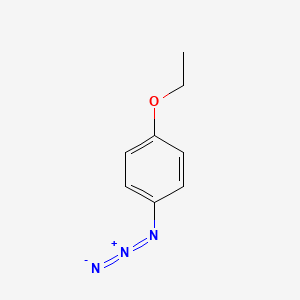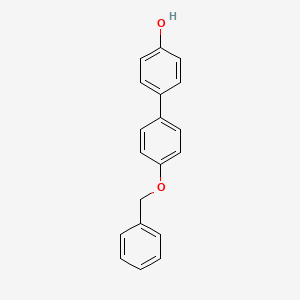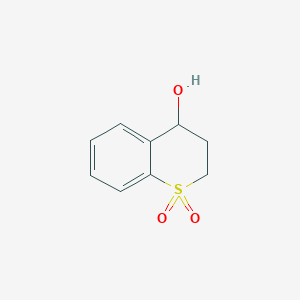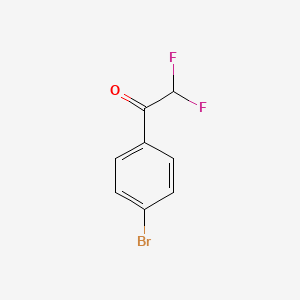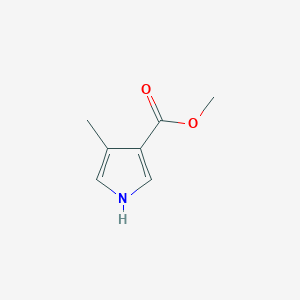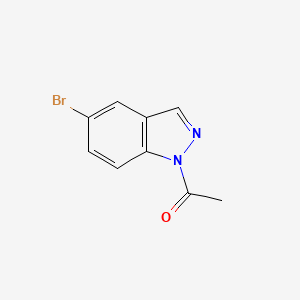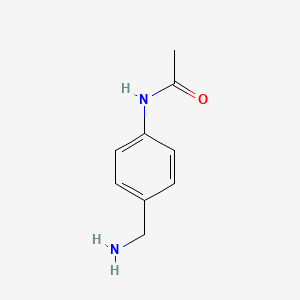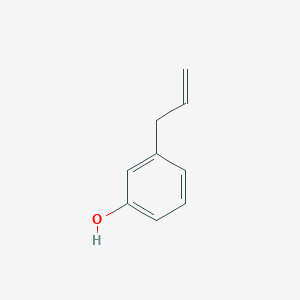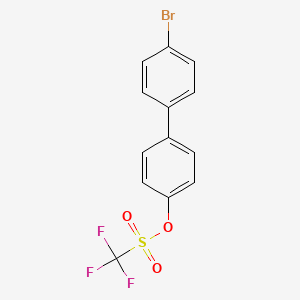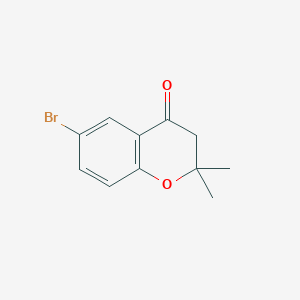
6-ブロモ-2,2-ジメチルクロマン-4-オン
概要
説明
6-Bromo-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H11BrO2 It belongs to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring
科学的研究の応用
6-Bromo-2,2-dimethylchroman-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
作用機序
Target of Action
Chromanone analogs, which include 6-bromo-2,2-dimethylchroman-4-one, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
It has been found that certain chroman-4-one derivatives exhibit high binding affinities to aβ plaques , suggesting that 6-Bromo-2,2-dimethylchroman-4-one may interact with its targets in a similar manner.
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Chromanone analogs have been associated with various biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that 6-Bromo-2,2-dimethylchroman-4-one may have similar effects.
生化学分析
Biochemical Properties
6-Bromo-2,2-dimethylchroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The compound’s interaction with these plaques suggests its potential as a therapeutic agent for neurodegenerative diseases. Additionally, 6-Bromo-2,2-dimethylchroman-4-one has been found to inhibit tumor necrosis factor-alpha (TNF-α), an important cytokine involved in systemic inflammation .
Cellular Effects
6-Bromo-2,2-dimethylchroman-4-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate oxidative stress by influencing the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . This modulation can lead to changes in cellular metabolism and overall cell function. Furthermore, 6-Bromo-2,2-dimethylchroman-4-one has shown potential in inhibiting the proliferation of cancer cells by affecting cell cycle regulation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of 6-Bromo-2,2-dimethylchroman-4-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, 6-Bromo-2,2-dimethylchroman-4-one can activate antioxidant response elements (AREs), leading to increased expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2,2-dimethylchroman-4-one have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-Bromo-2,2-dimethylchroman-4-one remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound has been associated with sustained antioxidant activity and prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of 6-Bromo-2,2-dimethylchroman-4-one vary with different dosages in animal models. At low doses, the compound has been found to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage result in adverse effects .
Metabolic Pathways
6-Bromo-2,2-dimethylchroman-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 6-Bromo-2,2-dimethylchroman-4-one can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Bromo-2,2-dimethylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-Bromo-2,2-dimethylchroman-4-one within tissues can affect its overall bioavailability and therapeutic efficacy .
Subcellular Localization
6-Bromo-2,2-dimethylchroman-4-one exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications play a role in directing 6-Bromo-2,2-dimethylchroman-4-one to specific compartments or organelles. This localization is crucial for its biological activity and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylchroman-4-one can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylchroman-4-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the preparation of 6-bromo-2,2-dimethyl-2H-chromene-3,4-dione, which is then reduced to 6-Bromo-2,2-dimethylchroman-4-one. This process involves the use of hydrochloric acid and isoamyl nitrite in ethanol, followed by stirring at room temperature for 12-16 hours .
Industrial Production Methods
Industrial production of 6-Bromo-2,2-dimethylchroman-4-one typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
6-Bromo-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding chroman-4-one derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or diethyl ether.
Major Products Formed
Substitution Reactions: Products include 6-amino-2,2-dimethylchroman-4-one, 6-thio-2,2-dimethylchroman-4-one, and 6-alkoxy-2,2-dimethylchroman-4-one.
Oxidation Reactions: Products include 6-bromo-2,2-dimethylchroman-4-one derivatives with additional oxygen functionalities.
Reduction Reactions: Products include 6-bromo-2,2-dimethylchroman-4-ol.
類似化合物との比較
6-Bromo-2,2-dimethylchroman-4-one can be compared with other chromanone derivatives such as:
2,2-Dimethylchroman-4-one: Lacks the bromine substituent, resulting in different reactivity and biological activity.
6-Chloro-2,2-dimethylchroman-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
6-Methoxy-2,2-dimethylchroman-4-one: Contains a methoxy group, which affects its solubility and reactivity.
The uniqueness of 6-Bromo-2,2-dimethylchroman-4-one lies in its bromine substituent, which imparts distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
6-bromo-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLKUNVLSWKFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563646 | |
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99853-21-1 | |
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
